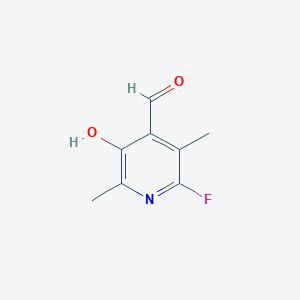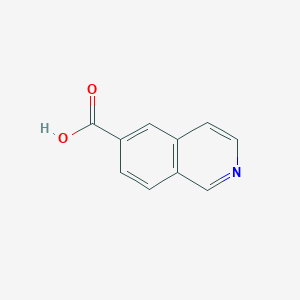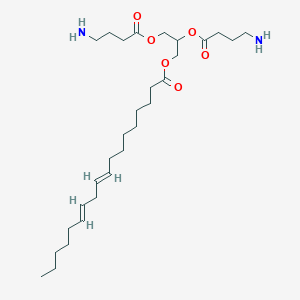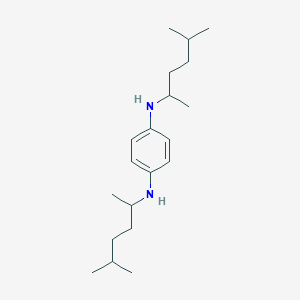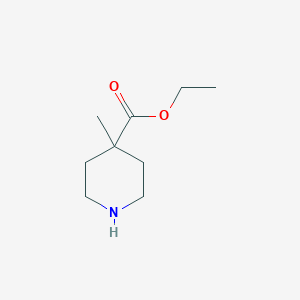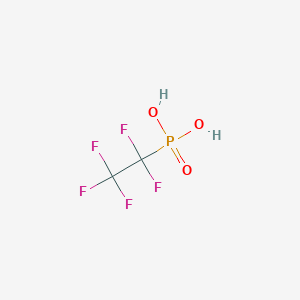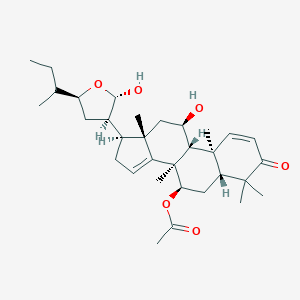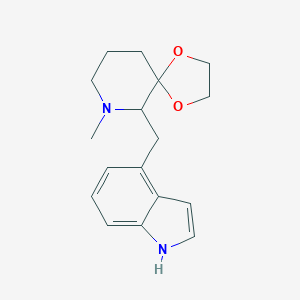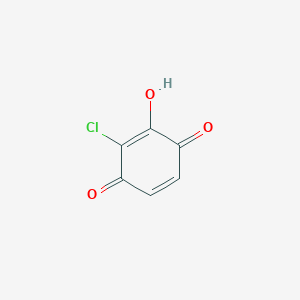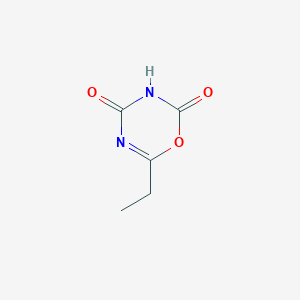
6-Ethyl-1,3,5-oxadiazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,3,5-oxadiazine-2,4-dione, also known as etazolate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxadiazine derivatives and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1,3,5-oxadiazine-2,4-dione involves its ability to modulate the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and mood. Etazolate has been shown to enhance the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on GABA receptors, 6-Ethyl-1,3,5-oxadiazine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of glutamate receptors, leading to neuroprotective effects. Etazolate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its ability to modulate the activity of GABA receptors, making it a potential candidate for the study of anxiety and depression. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the study of neurodegenerative diseases. One limitation of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione. One area of research is the development of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential treatment for anxiety and depression. Another area of research is the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of novel derivatives of 6-Ethyl-1,3,5-oxadiazine-2,4-dione may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 6-Ethyl-1,3,5-oxadiazine-2,4-dione can be achieved through a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4-hydrazino-2-oxobutanoic acid ethyl ester. This intermediate is then reacted with acetic anhydride to form 6-ethyl-1,3,5-oxadiazine-2,4-dione.
Aplicaciones Científicas De Investigación
6-Ethyl-1,3,5-oxadiazine-2,4-dione has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-anxiety and anti-depressant agent. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of GABA receptors, leading to anxiolytic and antidepressant effects. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
102618-93-9 |
|---|---|
Nombre del producto |
6-Ethyl-1,3,5-oxadiazine-2,4-dione |
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
6-ethyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-2-3-6-4(8)7-5(9)10-3/h2H2,1H3,(H,7,8,9) |
Clave InChI |
IGACKZOIEBVOTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=O)NC(=O)O1 |
SMILES canónico |
CCC1=NC(=O)NC(=O)O1 |
Sinónimos |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



